OBP-801 -

OBP-801

Catalog Number: EVT-1533871
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.
Overview

OBP-801, also known as YM753, is a novel histone deacetylase inhibitor developed by Oncolys BioPharma. It is classified as a cyclic depsipeptide and has shown potential in cancer therapy due to its ability to modulate gene expression and inhibit tumor growth. The compound has been investigated for its effects on various cancers, including triple-negative breast cancer and rhabdoid tumors, demonstrating significant anti-tumor activity in preclinical studies and early-phase clinical trials.

Source and Classification

OBP-801 originates from the field of epigenetic regulation, specifically targeting histone deacetylases, which play a critical role in the regulation of gene expression. It belongs to the class of low-molecular-weight compounds with potential applications in oncology. The compound is recognized for its pluripotent properties, impacting multiple pathways involved in inflammation and wound healing, making it relevant not only in cancer treatment but also in surgical recovery contexts.

Synthesis Analysis

The synthesis of OBP-801 involves the creation of a cyclic depsipeptide structure. Although specific synthetic pathways are not extensively detailed in the available literature, it is noted that OBP-801 can be synthesized through standard peptide coupling methods typically used for cyclic peptides. The compound's synthesis requires careful control of conditions to ensure the proper folding and cyclization necessary for its biological activity.

Technical Details

  • Starting Materials: Amino acids or their derivatives.
  • Reagents: Coupling agents such as DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) are commonly used.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Molecular Structure Analysis

The molecular structure of OBP-801 consists of a cyclic arrangement that contributes to its stability and bioactivity. The compound's structure allows it to effectively interact with histone deacetylases, leading to alterations in gene expression patterns.

Structure Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 273.28 g/mol
  • Structural Features: Contains multiple functional groups that facilitate binding to target enzymes.
Chemical Reactions Analysis

OBP-801 primarily functions through inhibition of histone deacetylases, leading to an accumulation of acetylated histones and subsequent activation of tumor suppressor genes. This mechanism disrupts normal cell cycle progression and promotes apoptosis in cancer cells.

Reactions

  1. Histone Acetylation: Inhibition of histone deacetylases results in increased acetylation of histones.
  2. Gene Expression Modulation: Alters the transcriptional landscape by activating silenced genes involved in cell cycle regulation and apoptosis.
Mechanism of Action

The mechanism by which OBP-801 exerts its effects involves several key processes:

  1. Inhibition of Histone Deacetylases: By binding to these enzymes, OBP-801 prevents the removal of acetyl groups from histones.
  2. Induction of Apoptosis: Increased levels of acetylated histones lead to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.
  3. Cell Cycle Arrest: The compound induces cell cycle arrest at various checkpoints, particularly in cancer cells.

Data Supporting Mechanism

Studies have shown that OBP-801 can significantly inhibit cell proliferation and induce apoptosis across various cancer cell lines, including those resistant to conventional therapies .

Physical and Chemical Properties Analysis

OBP-801 exhibits distinct physical and chemical properties that contribute to its functionality:

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary with pH changes; optimal activity observed at physiological pH levels.
Applications

OBP-801 has several promising applications:

Introduction to OBP-801

Historical Development and Discovery of OBP-801 as a Cyclic Depsipeptide HDAC Inhibitor

OBP-801 (YM-753, Spiruchostatin A) is a naturally occurring cyclic depsipeptide initially isolated from Pseudomonas bacteria. Its discovery stemmed from a targeted screen for p21^Waf1/Cip1^ gene inducers, a key tumor suppressor and cell cycle regulator. Early research identified its potent ability to activate the p21 promoter, exceeding the activity of established histone deacetylase (HDAC) inhibitors like vorinostat (SAHA) by approximately 50-fold [1] [5] [8]. This marked OBP-801 as a novel and highly potent HDAC inhibitor. Preclinical studies rapidly demonstrated its superior HDAC inhibitory activity compared to FDA-approved agents Zolinza® (vorinostat) and Istodax® (romidepsin) [1]. Its development trajectory has focused on leveraging its epigenetic modulatory capabilities for oncology applications, with significant exploration in solid tumors (lung, kidney, lymphoma) and, more recently, in ophthalmic conditions like glaucoma through collaborative research [1].

Structural Classification and Biochemical Characterization

OBP-801 belongs to the structural class of cyclic depsipeptides, characterized by alternating ester (depsi) and amide bonds forming a macrocyclic ring system. Its specific chemical formula is C₂₀H₃₁N₃O₆S₂, with a molecular weight of 473.60 g/mol [6] [8]. A defining structural feature is the presence of a disulfide bond (-S-S-) within the macrocycle. This bond is critical for its mechanism of action; intracellular reduction of the disulfide bond converts OBP-801 to its active "open" form, exposing a free sulfhydryl group (-SH) [4] [6]. This thiol moiety acts as a zinc-binding group (ZBG), enabling high-affinity chelation of the Zn²⁺ ion located within the catalytic pocket of Class I HDAC enzymes, particularly HDAC1 [6] [8].

  • Key Molecular Features:
  • Core Structure: 19-membered macrocyclic ring incorporating hydroxy acid and amino acid residues.
  • Disulfide Bond: Serves as a prodrug element, activated upon reduction.
  • Active Form: Linear structure with terminal thiol (ZBG) and hydrophobic cap group facilitating enzyme active site binding.
  • Stereochemistry: Multiple chiral centers contribute to its specific three-dimensional conformation and biological activity.

Table 1: Key Structural and Biochemical Properties of OBP-801

PropertyValue/DescriptionSignificance
Chemical ClassCyclic DepsipeptideDefines core scaffold and stability profile.
Molecular FormulaC₂₀H₃₁N₃O₆S₂Fundamental chemical composition.
Molecular Weight473.60 g/mol
Key Functional GroupInternal Disulfide BondProdrug feature; reduced intracellularly to active form with free thiol (ZBG).
Primary TargetClass I HDACs (esp. HDAC1)Mechanism of epigenetic modulation.
IC₅₀ (HDAC Inhibition)~2 nM (cell-free systems) [8]Demonstrates exceptional potency compared to other HDACi (e.g., SAHA IC₅₀ ~100 nM).
SolubilitySoluble in DMSO (10 mM stock typical) [8]Relevant for in vitro and experimental use.

Biochemically, OBP-801 exhibits remarkable potency, with reported IC₅₀ values for HDAC inhibition around 2 nM in cell-free enzymatic assays, significantly lower than many other HDAC inhibitors [8]. Its structure bears close resemblance to romidepsin (FK228), another potent cyclic depsipeptide HDAC inhibitor, but specific modifications contribute to its distinct pharmacological profile [4].

Pharmacological Significance of HDAC Inhibition in Epigenetic Regulation

OBP-801 exerts its primary anticancer effects through potent and selective inhibition of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes catalyze the removal of acetyl groups (-COCH₃) from the ε-amino group of lysine residues on histone proteins (primarily H3 and H4) and numerous non-histone proteins [5] [6] [10].

  • Epigenetic Impact: Inhibition of HDACs by OBP-801 leads to a global increase in histone acetylation. Acetylation neutralizes the positive charge on histones, reducing their affinity for negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin) that facilitates transcription factor binding and gene expression. Consequently, OBP-801 reactivates the expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21) and genes critical for differentiation and apoptosis [1] [5] [10]. Western blot analyses consistently show dose-dependent hyperacetylation of histone H3 and H4 in treated cancer cells [5] [10].

  • Non-Epigenetic Impact: Beyond histones, OBP-801 also modulates the acetylation status and activity of key transcription factors and signaling proteins. A critical downstream effect is the robust induction of p21^Waf1/Cip1^, a cyclin-dependent kinase inhibitor (CDKI). p21 induction plays a central role in OBP-801's ability to arrest cells in the G₂/M phase of the cell cycle, disrupting mitosis and potentially leading to mitotic catastrophe characterized by chromosome misalignment and aberrant spindle formation [5] [10]. Furthermore, HDAC inhibition affects the stability, localization, and function of proteins involved in DNA repair, stress response, and apoptosis (e.g., downregulation of survivin, upregulation of pro-apoptotic Bim) [5] [7] [10].

  • Immunomodulatory Role: A significant pharmacological effect relevant to cancer therapy is OBP-801's ability to enhance tumor immunogenicity. It upregulates the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2/PSMB9) in tumor cells. This enhances the processing and presentation of tumor antigens via Major Histocompatibility Complex Class I (MHC-I) molecules on the cell surface. Improved MHC-I presentation facilitates recognition and targeting by cytotoxic CD8⁺ T lymphocytes, overcoming a key mechanism of tumor immune evasion. This effect underpins the observed synergy between OBP-801 and immune checkpoint inhibitors like anti-PD-1 antibodies [2] [3] [9].

Table 2: Core Pharmacological Effects of OBP-801 Mediated by HDAC Inhibition

Effect CategoryKey Molecular/Cellular ConsequencesFunctional Outcome in Cancer Cells
Histone Hyperacetylation↑ Ac-H3, ↑ Ac-H4; Chromatin relaxationReactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21)
Cell Cycle ArrestRobust p21 induction → Inhibition of Cyclin/CDK complexesG₂/M phase arrest; Mitotic catastrophe (chromosome misalignment, spindle defects)
Apoptosis Induction↓ Survivin, ↑ Bim, Cleavage of Caspase-3, ↑ DR5 expressionActivation of intrinsic and extrinsic apoptotic pathways
Immunoproteasome Upregulation↑ LMP2 (PSMB9) expressionEnhanced tumor antigen processing and MHC Class I presentation
Enhanced Immune Recognition↑ MHC Class I surface expressionIncreased tumor cell visibility to CD8⁺ T cells; Synergy with anti-PD-1 therapy
Oncoprotein ModulationAltered acetylation & activity of transcription factors (e.g., STAT3)Disruption of pro-survival signaling networks

Table 3: Compound Names for OBP-801

Primary DesignationAlternative Names/SynonymsSource/Context
OBP-801YM-753Development code (Oncolys BioPharma)
Spiruchostatin ANatural product origin
FK228 analogStructural similarity to Romidepsin (FK228)

Properties

Product Name

OBP-801

Synonyms

OBP-801; OBP 801; OBP801.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.